[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid
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Description
“[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid” is a chemical compound with the CAS Number: 695191-63-0 . It has a molecular weight of 262.23 and its IUPAC name is (3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetic acid . The compound is typically stored at room temperature and is in solid form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H13F3N2O2/c12-11(13,14)10-7-4-2-1-3-5-8(7)16(15-10)6-9(17)18/h1-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular formula of C11H13F3N2O2 . It has an average mass of 262.228 Da and a monoisotopic mass of 262.092926 Da .Scientific Research Applications
1. Lanthanide Complexes in Luminescence Applications
A study by Rodríguez-Ubis et al. (1997) explored the synthesis of novel pyrazole-containing complexing acids, including those with structural similarity to the chemical . These ligands formed stable complexes with various lanthanides (EuIII, TbIII, SmIII, DyIII), showing significant luminescence properties. Such complexes have potential applications in bioaffinity and luminescence-based research.
2. Antimicrobial Drug Synthesis
Research by Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) focused on the synthesis of multi-heterocyclic anti-bacterial drugs, including compounds structurally related to the chemical . These compounds demonstrated potential antibacterial properties, indicating their relevance in the development of new antimicrobial agents.
3. Structural Analysis of Heterocyclic Compounds
Baumer et al. (2004) investigated the structure of compounds including pyrazolium cations and acetic acid molecules, closely related to the chemical of interest. Their findings Baumer et al. (2004) contribute to the understanding of the molecular interactions and structural characteristics of such heterocyclic systems.
4. Trifluoromethyl-containing Compound Synthesis
Nikolaev et al. (2013) conducted a study on the thermolysis of trifluoromethyl-containing compounds, closely related to the target chemical. Their research Nikolaev et al. (2013) provides insights into the synthesis and structural analysis of such compounds, offering potential applications in various chemical synthesis processes.
5. Synthesis of Heterocyclic Compounds
A study by El-Aal and Khalaf (2019) focused on the construction of functionalized tetracyclic pyrazolo-fused quinolinones. These compounds, related to the target chemical, have potential applications in organic synthesis and the development of novel heterocyclic compounds.
6. Application in Synthesis of Condensed Pyrazoles
Arbačiauskienė et al. (2011) explored the use of related compounds in the synthesis of condensed pyrazoles, providing valuable insights into synthetic routes and potential applications in chemical synthesis Arbačiauskienė et al. (2011).
7. Exploration of Antimicrobial Potential
Chandak et al. (2013) synthesized and evaluated a series of pyrazolo[3,4-b]pyridines for their antimicrobial potential. These compounds, structurally related to the chemical , demonstrate the relevance of such structures in developing new antimicrobial agents Chandak et al. (2013).
8. Determination of pKa Values
Research by Jones et al. (1996) focused on synthesizing trifluoromethylazoles, closely related to the chemical . Their work is significant for determining pKa values and potential applications in pH measurement in biological media.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)10-7-4-2-1-3-5-8(7)16(15-10)6-9(17)18/h1-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMVUFNGENZIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(N=C2C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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